REACTION_CXSMILES
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[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[C:10](OC(=O)C)(=[O:12])[CH3:11]>O>[C:10]([NH:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1)(=[O:12])[CH3:11]
|
Name
|
|
Quantity
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7.26 g
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Type
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reactant
|
Smiles
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NC1=CC=C(C#N)C=C1
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Name
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|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Name
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|
Quantity
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0 (± 1) mol
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Type
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solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture was stirred at room temperature for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the separated crystals were collected by suction
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Type
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WASH
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Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=CC=C(C#N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |